2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
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Overview
Description
“2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is an organic compound that belongs to the class of benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
Pyrazole derivatives, such as the one , have been synthesized by many scientists around the globe . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines and screened for analgesic and anti-inflammatory activity .
Scientific Research Applications
Molecular Interaction and Binding Affinity Analysis
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide exhibits potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, it was found to interact significantly with the receptor. This study provides insights into the structural and energetic stability of various conformers, offering a foundation for understanding how similar compounds, including 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide, might interact with biological targets (Shim et al., 2002).
Potential Tuberculostatic Applications
In a study focused on the synthesis of tuberculostatic pyrazine derivatives, 2-chloro-3-cyanopyrazine served as a key substrate. This compound, through reactions with various secondary amines, produced nitriles with potential tuberculostatic activities. Such research underscores the utility of pyrazine derivatives, including those structurally related to 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide, in developing new treatments for tuberculosis (Foks et al., 2005).
Antifungal and Antiviral Properties
The synthesis and characterization of a compound structurally similar to 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide demonstrated significant antifungal and antiviral activities. This highlights the potential of such compounds in contributing to the development of new antifungal and antiviral agents, expanding the scope of applications in pharmaceutical research and development (Li et al., 2015).
Antimicrobial Activity
Novel thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, related in structure to 2-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide, have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential for such compounds to serve as bases for developing new antimicrobial agents, addressing the ongoing need for novel treatments against resistant microbial strains (Gouda et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
It’s known that such compounds interact with their targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biological pathways .
Pharmacokinetics
A related compound has been reported to have good pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-4-2-1-3-14(15)18(24)20-13-7-9-23(10-8-13)17-11-16(21-22-17)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,24)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZNBBTUZGLGJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
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